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molecular formula C8H15F3N2O B8732860 N-(6-Aminohexyl)-2,2,2-trifluoroacetamide CAS No. 56934-05-5

N-(6-Aminohexyl)-2,2,2-trifluoroacetamide

Cat. No. B8732860
M. Wt: 212.21 g/mol
InChI Key: QHXNVWBGJVVEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05536821

Procedure details

N -1-trifluoroacetylhexanediamine, (CF3CONH(CH2)6NH2) is prepared by adding ethyltrifluoroacetate (1.2 ml, 10 mmol) dropwise over one hour to a stirred mixture of hexanediamine (1.16 g; 10 mmol) and triethylamine (1 ml; 7 mmol) in 20 ml methanol. The solution is stirred overnight. After removal of solvents, the reaction mixture is flash chromatographed on silica using 0-25% methanol in dichloromethane. The fractions containing the desired product are pooled and concentrated to give a colorless powder (1.1 gm, yield--42.6%); melting point 52C°; 1H NMR (CDCl3, d, TMS=) 0.00) 7.1-7.2 (m, 3H, NH2, NH) 3.2-3.3 (m, 2H, CO--NH--CH2), 2.8-2.9 (m 2H, CH2 --NH2) 1.2-1.6 (m, 8H, --CH--(CH2)2 --CH2 --).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:9])[C:5]([F:8])([F:7])[F:6])C.[CH:10]([NH2:17])(N)[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].C([N:20](CC)CC)C>CO>[C:5]([C:4]([NH:20][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][NH2:17])=[O:9])([F:6])([F:7])[F:8]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)OC(C(F)(F)F)=O
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
C(CCCCC)(N)N
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvents
CUSTOM
Type
CUSTOM
Details
chromatographed on silica using 0-25% methanol in dichloromethane
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
a colorless powder (1.1 gm, yield--42.6%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(F)(F)(F)C(=O)NCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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